molecular formula C10H13N3OS B10797724 N,N-dimethyl-2-thieno[3,2-d]pyrimidin-4-yloxyethanamine

N,N-dimethyl-2-thieno[3,2-d]pyrimidin-4-yloxyethanamine

Cat. No.: B10797724
M. Wt: 223.30 g/mol
InChI Key: ZUDQTXCMRCOFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-thieno[3,2-d]pyrimidin-4-yloxyethanamine is a chemical compound belonging to the thienopyrimidine class. Thienopyrimidines are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

N,N-dimethyl-2-thieno[3,2-d]pyrimidin-4-yloxyethanamine

InChI

InChI=1S/C10H13N3OS/c1-13(2)4-5-14-10-9-8(3-6-15-9)11-7-12-10/h3,6-7H,4-5H2,1-2H3

InChI Key

ZUDQTXCMRCOFGD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=NC=NC2=C1SC=C2

Origin of Product

United States

Chemical Reactions Analysis

N,N-dimethyl-2-thieno[3,2-d]pyrimidin-4-yloxyethanamine undergoes various chemical reactions, including:

Scientific Research Applications

N,N-dimethyl-2-thieno[3,2-d]pyrimidin-4-yloxyethanamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex thienopyrimidine derivatives.

    Biology: The compound has shown potential in biological assays, particularly in anticancer research.

    Medicine: Thienopyrimidine derivatives, including this compound, are being explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-thieno[3,2-d]pyrimidin-4-yloxyethanamine involves its interaction with specific molecular targets. Thienopyrimidines are known to inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

N,N-dimethyl-2-thieno[3,2-d]pyrimidin-4-yloxyethanamine can be compared with other thienopyrimidine derivatives such as:

This compound stands out due to its unique substitution pattern and potential for diverse chemical modifications, making it a valuable compound in medicinal chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.